molecular formula C20H21N3O4S B3820304 1-Phenyl-3-(4-(phenylsulfonyl)piperazin-1-yl)pyrrolidine-2,5-dione

1-Phenyl-3-(4-(phenylsulfonyl)piperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B3820304
M. Wt: 399.5 g/mol
InChI Key: SABICFKQWDLUMQ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-(phenylsulfonyl)piperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at position 1 with a phenyl group and at position 3 with a 4-(phenylsulfonyl)piperazine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and antimicrobial pathways.

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19-15-18(20(25)23(19)16-7-3-1-4-8-16)21-11-13-22(14-12-21)28(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABICFKQWDLUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GI-568595 involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

    Formation of the benzimidazole ring: This is typically achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the 1,3-benzodioxol-5-yl group: This involves the use of appropriate reagents to introduce the benzodioxole moiety.

    Ethylation and sulfonylation:

Industrial Production Methods

Industrial production of GI-568595 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GI-568595 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield various reduced derivatives of the compound .

Scientific Research Applications

GI-568595 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its role in inhibiting Mcl-1, which is involved in cell survival and apoptosis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases where Mcl-1 is implicated, such as cancer.

    Industry: GI-568595 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of GI-568595 involves its binding to the Mcl-1 protein, thereby inhibiting its function. Mcl-1 is an anti-apoptotic protein that helps in cell survival by preventing the activation of pro-apoptotic proteins. By inhibiting Mcl-1, GI-568595 promotes apoptosis in cells, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrrolidine-2,5-dione core is conserved across analogs, but substituents at positions 1 and 3 vary significantly, influencing biological activity:

Compound Position 1 Substituent Position 3 Substituent Key Functional Groups
Target Compound Phenyl 4-(Phenylsulfonyl)piperazine Sulfonyl, piperazine
1-(3,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione 3,4-Dichlorophenyl 4-Phenylpiperazine Chlorinated aryl, piperazine
1-{2-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Ethyl-linked indolylpiperidine Methoxyindole Indole, piperidine
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione Chlorophenyl 4-(3-Chlorophenyl)piperazinylmethyl Chlorinated aryl, methyl-piperazine
4-(2,2,6,6-Tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione None 4-(2,2,6,6-Tetramethylpiperidin-4-yl) Sterically hindered piperidine

Key Observations :

  • The sulfonyl group in the target compound enhances polarity and may improve pharmacokinetics compared to non-sulfonated analogs .
  • Piperidine vs. piperazine substitutions (e.g., ) alter conformational flexibility and receptor affinity.

Pharmacological Activity Comparison

Antimicrobial Activity
  • Mannich Pyrol-Pyridine Bases (e.g., 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione): Demonstrated moderate activity against E. coli, B. subtilis, and Aspergillus spp., with MIC values comparable to Penicillin and Amphotericin B .
  • Target Compound: No direct antimicrobial data provided in evidence, but sulfonyl groups in related compounds (e.g., ) are associated with enhanced bacterial membrane disruption.
Neurological Activity
  • Anticonvulsant Derivatives : N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione showed ED50 = 14.18 mg/kg in MES tests, outperforming standard anticonvulsants .
Antiproliferative Activity
  • trans-3-(Quinolinyl)-4-indolylpyrrolidine-2,5-dione: Used in combination therapies at 360 mg twice daily for cancer, demonstrating synergy with other antiproliferative agents .

Key Observations :

  • High-yield syntheses (e.g., 93.8% for ) often employ straightforward alkylation or Mannich reactions.
  • Complex substitutions (e.g., sulfonyl groups) may require multi-step protocols, reducing overall efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(4-(phenylsulfonyl)piperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
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1-Phenyl-3-(4-(phenylsulfonyl)piperazin-1-yl)pyrrolidine-2,5-dione

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